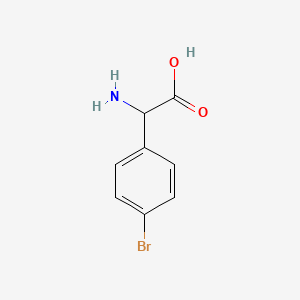

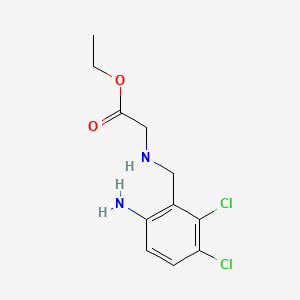

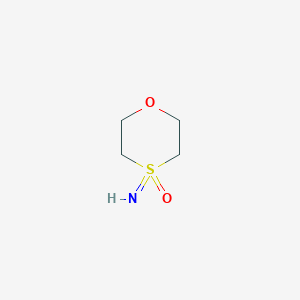

![molecular formula C7H9ClF3N3 B3029638 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 733757-88-5](/img/structure/B3029638.png)

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride

Vue d'ensemble

Description

The compound "3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride" is a trifluoromethyl-substituted heterocycle that is of significant interest in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable moiety in drug design .

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted pyrazolo[3,4-c]pyridines has been achieved through various methods. One approach involves the Suzuki-Miyaura cross-coupling of a triflate with (hetero)aryl boronic acids or esters, which allows for the introduction of diverse substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton . Another method includes the lithiation-boronation protocols followed by palladium-catalyzed cross-coupling reactions to yield CF3-substituted heteroaryl-pyridines and pyrazoles . Additionally, the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives has been reported, starting from phenyl-substituted pyrazolopyridine amines and proceeding through selective N-alkylation .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted pyrazolo[3,4-c]pyridines has been characterized by X-ray crystallography in some cases. The presence of the trifluoromethyl group can influence the molecular conformation and packing in the solid state, as well as the potential for hydrogen bonding interactions .

Chemical Reactions Analysis

Trifluoromethyl-substituted pyrazolo[3,4-c]pyridines can undergo various chemical reactions. For instance, halogenation at the 4-position of pyrazole coupling products allows for further cross-couplings to yield tetra-substituted derivatives . Acid-catalyzed reactions of related pyrazolopyridines have been shown to lead to the formation of different products depending on the reaction conditions and the presence of substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted pyrazolo[3,4-c]pyridines are influenced by the presence of the trifluoromethyl group. This group is highly electronegative, which can affect the acidity, lipophilicity, and overall reactivity of the molecule. The trifluoromethyl group can also enhance the metabolic stability of the compound, making it more resistant to biotransformation and potentially increasing its half-life in biological systems .

Applications De Recherche Scientifique

Molecular Conformations and Hydrogen Bonding

- The research by Sagar et al. (2017) focuses on the synthesis and molecular conformations of closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, including the analysis of their hydrogen bonding in different dimensions. These compounds, including variants of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine, exhibit unique conformations and hydrogen bonding patterns, which are of interest in the study of molecular interactions and crystal engineering (Sagar et al., 2017).

Corrosion Inhibition and Material Sciences

- Dandia et al. (2013) and Sudheer & Quraishi (2015) have explored the use of pyrazolo[3,4-b]pyridine derivatives, related to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine, as corrosion inhibitors for metals like steel and copper in acidic environments. These studies contribute significantly to material sciences, particularly in the development of more effective corrosion inhibitors (Dandia et al., 2013), (Sudheer & Quraishi, 2015).

Potential as a Building Block in Organic Synthesis

- Schirok et al. (2015) described a method for the multigram synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting its potential as a versatile building block for the synthesis of various 3-substituted pyrazolo[3,4-b]pyridine derivatives. This work underscores the compound's versatility in organic synthesis (Schirok et al., 2015).

Anticancer and Biomedical Research

- Research by Chavva et al. (2013) and Nagender et al. (2014) investigates novel alkyl amide functionalized and triazole tagged derivatives of pyrazolo[3,4-b]pyridine for their anticancer activities. These studies demonstrate the potential biomedical applications of these derivatives in the treatment of various cancers (Chavva et al., 2013), (Nagender et al., 2014).

Chemical Synthesis and Heterocyclic Chemistry

- Martins et al. (2012) and Greszler & Stevens (2009) provide insights into the synthesis of pyrazoles and pyrazolo[1,5-a]pyridines, respectively, indicating the compound's relevance in the field of heterocyclic chemistry and its derivatives in chemical synthesis (Martins et al., 2012), (Greszler & Stevens, 2009).

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of certain functional groups, thereby facilitating key hydrogen bonding interactions with proteins .

Biochemical Pathways

Certain trifluoromethyl-containing compounds have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

The presence of a trifluoromethyl group in a molecule is known to significantly impact its chemical reactivity and physico-chemical behavior , which could influence its pharmacokinetic properties.

Result of Action

Certain trifluoromethyl-containing compounds have been found to incite the mitochondrial apoptotic pathway, leading to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. The trifluoromethyl group in the compound can bestow unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety . These properties can influence how the compound interacts with its environment and thus its overall efficacy and stability.

Safety and Hazards

While specific safety and hazard information for “3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride” is not available, it’s important to handle all chemicals with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

3-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6;/h6,11H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXFYHHZCFRDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(N=N2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735289 | |

| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

733757-88-5 | |

| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

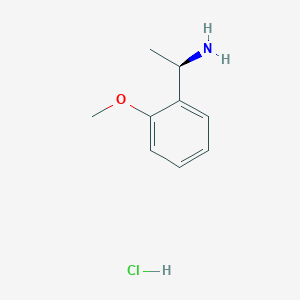

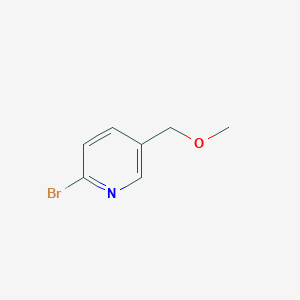

![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)

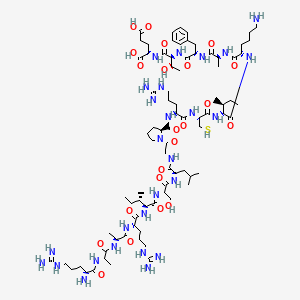

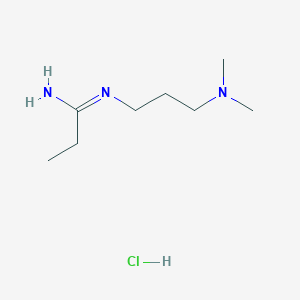

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)

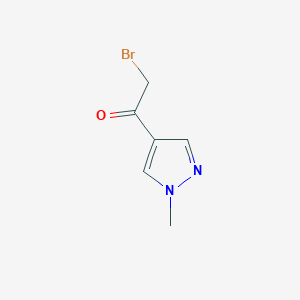

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)